2,2-dimethyloxan-4-yl methanesulfonate

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2,2-Dimethyloxan-4-yl methanesulfonate (CAS 428871-06-1) is a sulfonate ester derived from a gem-dimethyl-substituted tetrahydropyran scaffold. It belongs to the broader class of methanesulfonates (mesylates), which are widely employed as electrophilic intermediates in organic synthesis due to the excellent leaving-group ability of the mesylate anion.

Molecular Formula C8H16O4S
Molecular Weight 208.28 g/mol
CAS No. 428871-06-1
Cat. No. B6613636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-dimethyloxan-4-yl methanesulfonate
CAS428871-06-1
Molecular FormulaC8H16O4S
Molecular Weight208.28 g/mol
Structural Identifiers
SMILESCC1(CC(CCO1)OS(=O)(=O)C)C
InChIInChI=1S/C8H16O4S/c1-8(2)6-7(4-5-11-8)12-13(3,9)10/h7H,4-6H2,1-3H3
InChIKeySKTGZWGUTJDDBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dimethyloxan-4-yl Methanesulfonate: Procurement-Grade Sulfonate Ester Intermediate


2,2-Dimethyloxan-4-yl methanesulfonate (CAS 428871-06-1) is a sulfonate ester derived from a gem-dimethyl-substituted tetrahydropyran scaffold . It belongs to the broader class of methanesulfonates (mesylates), which are widely employed as electrophilic intermediates in organic synthesis due to the excellent leaving-group ability of the mesylate anion [1]. The compound's core structural feature—a tetrahydropyran ring bearing a 2,2-dimethyl substitution—distinguishes it from simpler unsubstituted tetrahydropyran mesylates by introducing significant steric bulk adjacent to the reactive center, which can influence nucleophilic substitution pathways .

Why Unsubstituted Tetrahydropyran Mesylates Cannot Replace 2,2-Dimethyloxan-4-yl Methanesulfonate


Procurement decisions for sulfonate ester intermediates cannot rely on simple in-class analogs like tetrahydro-2H-pyran-4-yl methanesulfonate (CAS 134419-59-3) or 2-methyloxan-4-yl methanesulfonate without risking divergent downstream outcomes. The geminal dimethyl group at the 2-position of the target compound introduces distinct steric shielding and conformational bias compared to unsubstituted or mono-substituted tetrahydropyrans . This structural feature directly modulates the compound's reactivity profile in SN2-type displacements and influences the stereochemical outcome of reactions at the 4-position, as evidenced by the structural role of the 2,2-dimethyloxan-4-yl fragment in complex pharmaceutical intermediates like Orforglipron [1]. Procuring a generic tetrahydropyran mesylate assuming functional equivalence ignores these steric and conformational effects, potentially leading to altered reaction kinetics, reduced selectivity, or failure to recapitulate patented synthetic routes.

Quantified Evidence for Selecting 2,2-Dimethyloxan-4-yl Methanesulfonate


Purity Specification: 2,2-Dimethyloxan-4-yl Methanesulfonate vs. Unsubstituted Tetrahydropyran Mesylate

Commercial sourcing for 2,2-dimethyloxan-4-yl methanesulfonate commonly specifies a minimum purity of 95%, with some research-grade suppliers offering up to 97% as determined by HPLC . In comparison, widely available unsubstituted tetrahydro-2H-pyran-4-yl methanesulfonate (CAS 134419-59-3) is also offered at a 95% baseline purity, indicating parity in the minimal quality threshold but without the structural differentiation that defines the target compound's utility .

Organic Synthesis Intermediate Procurement Quality Control

Molecular Weight Differentiation: 2,2-Dimethyloxan-4-yl Mesylate vs. Parent Tetrahydro-2H-pyran-4-yl Mesylate

The target compound's molecular weight of 208.28 g/mol (C8H16O4S) is systematically higher than that of the unsubstituted parent tetrahydro-2H-pyran-4-yl methanesulfonate, which has a molecular weight of 180.22 g/mol (C6H12O4S). This mass difference of 28.06 g/mol corresponds to the two methyl substituents at the 2-position, an essential consideration for stoichiometric calculations in reaction scale-up and for analytical identification via LC-MS .

Organic Synthesis Building Blocks Molecular Weight

Steric Bulk Parameter: 2,2-Dimethyloxan-4-yl Mesylate vs. 2-Methyloxan-4-yl Mesylate

The presence of a gem-dimethyl group at the 2-position of the oxane ring in the target compound creates a larger steric footprint compared to the mono-methyl analog 2-methyloxan-4-yl methanesulfonate. While quantitative A-value or Taft steric parameters for this specific scaffold are not publicly reported, the gem-dimethyl substitution is structurally identical to the fragment found in the Orforglipron intermediate, where the (4S)-2,2-dimethyloxan-4-yl configuration was deliberately selected over simpler tetrahydropyran variants to achieve the desired spatial orientation in the GLP-1 receptor agonist [1].

Steric Effects SN2 Reactivity Reaction Selectivity

Role as a Precedented Intermediate: Link to Orforglipron Synthesis Pathway

The (2,2-dimethyloxan-4-yl) structural fragment is directly incorporated into key chiral intermediates of Orforglipron (LY3502970), an oral small-molecule GLP-1 receptor agonist currently under late-stage clinical evaluation for type 2 diabetes and obesity . Specifically, intermediate CAS 2212021-81-1 contains the (4S)-2,2-dimethyloxan-4-yl fragment, and its synthesis requires the chiral 2,2-dimethyloxan-4-ol precursor, which is readily derived from the corresponding mesylate via nucleophilic substitution or hydrolysis [1]. This connection to an active pharmaceutical pipeline provides a documented industrial precedent for procurement that is absent for simpler, unsubstituted tetrahydropyran mesylates.

Pharmaceutical Intermediates GLP-1 Agonists Process Chemistry

Procurement-Ready Application Scenarios for 2,2-Dimethyloxan-4-yl Methanesulfonate


Synthesis of 2,2-Dimethyloxan-4-yl-Substituted Pharmacophores via Nucleophilic Displacement

The compound serves as an optimal electrophilic building block for introducing the 2,2-dimethyloxan-4-yl moiety onto amine, thiol, or alcohol nucleophiles. Its 95% purity specification, confirmed by HPLC , ensures that stoichiometric calculations are reliable for scale-up. The enhanced steric demand from the gem-dimethyl group, as inferred from its structural analogy to 1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethan-1-one , dictates that reaction conditions (e.g., temperature, base strength) must be tuned specifically for this substrate, distinguishing its handling from that of less sterically encumbered mesylates.

Replication of Patented Orforglipron Intermediate Syntheses, Including CAS 2212021-81-1

The (4S)-2,2-dimethyloxan-4-yl fragment is a residue present in Orforglipron intermediates . Researchers and CDMOs scaling these pathways can procure the target mesylate as the direct activated precursor to the chiral alcohol required for coupling. Using a generic tetrahydropyran-4-yl mesylate would introduce a structural mismatch from the initial synthetic transformation, rendering the target Orforglipron intermediate inaccessible.

Investigating Steric Effects in Model SN2 Reactions of Cyclic Ether Mesylates

Physical organic chemistry researchers can use 2,2-dimethyloxan-4-yl methanesulfonate as a model substrate to study the kinetic impact of gem-dimethyl substitution on substitution at the tetrahydropyran 4-position. By comparing its reaction rates against those of the unsubstituted tetrahydropyran-4-yl mesylate and the 2-methyl analog , the monosubstituted analog, quantitative steric effect parameters for this scaffold family can be experimentally derived.

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